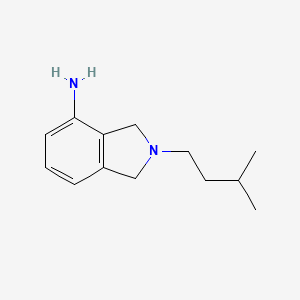

2-(3-methylbutyl)-2,3-dihydro-1H-isoindol-4-amine

Description

2-(3-methylbutyl)-2,3-dihydro-1H-isoindol-4-amine is a bicyclic organic compound featuring a partially saturated isoindole core (2,3-dihydro-1H-isoindole) substituted with a 3-methylbutyl group at position 2 and an amine group at position 3. Its molecular formula is C₁₃H₂₀N₂, and its structure is characterized by the SMILES string CC(C)CCN1CC2=C(C1)C=C(C=C2)N . For instance, dihydroindole derivatives are known for their roles in natural products and drug candidates .

Properties

IUPAC Name |

2-(3-methylbutyl)-1,3-dihydroisoindol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-10(2)6-7-15-8-11-4-3-5-13(14)12(11)9-15/h3-5,10H,6-9,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTLRHWWBDAJTOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1CC2=C(C1)C(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1099643-59-0 | |

| Record name | 2-(3-methylbutyl)-2,3-dihydro-1H-isoindol-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Isoindoline Core Construction

The isoindoline nucleus can be synthesized via cyclization of substituted phthalic acid derivatives. For example, 3-amino-4-hydroxyphthalic acid derivatives undergo condensation with amines or amino acids under acidic conditions (e.g., acetic acid) and elevated temperatures (~120°C) to form isoindoline-1,3-dione intermediates.

Protecting groups such as methyl esters are often used on carboxyl groups to facilitate selective hydrolysis and subsequent functionalization.

Introduction of the 3-Methylbutyl Side Chain

Alkylation reactions employing 3-methylbutyl halides or equivalent electrophiles in the presence of organic bases like triethylamine enable the substitution at the 2-position of the isoindoline ring.

Reaction conditions, including solvent choice and temperature, are optimized to maximize yield and minimize side reactions. Organic solvents and moderate heating are common.

Amination at the 4-Position

The amino group at position 4 can be introduced through nucleophilic aromatic substitution or reductive amination strategies, depending on the precursor used.

In some approaches, amino-substituted phthalic acid derivatives are employed directly to ensure the amino group is incorporated early in the synthesis.

Reductive amination using reagents like lithium aluminum hydride or palladium-catalyzed hydrogenation has been reported for related isoindoline derivatives.

Use of Protecting Groups and Deprotection

Carboxyl groups are commonly protected as methyl esters during intermediate steps. Hydrolysis of these esters is performed under basic conditions using sodium hydroxide or other inorganic bases.

Hydroxyl protecting groups can be removed using Lewis acids such as boron trichloride (BCl3) or boron tribromide (BBr3) under controlled conditions to regenerate free hydroxyl groups without affecting other functionalities.

Example Synthetic Route Summary

| Step | Reactants/Intermediates | Conditions | Notes |

|---|---|---|---|

| Cyclization | 3-amino-4-hydroxyphthalic acid + amine | Acetic acid, triethylamine, 120°C | Forms isoindoline-1,3-dione intermediate |

| Alkylation | Isoindoline intermediate + 3-methylbutyl halide | Organic base (triethylamine), organic solvent | Introduces 3-methylbutyl substituent |

| Amination | Alkylated intermediate | Reductive amination or nucleophilic substitution | Installs 4-amino group |

| Deprotection | Protected intermediate | Lewis acid (BCl3 or BBr3), mild conditions | Removes protecting groups selectively |

| Purification & Analysis | Crude product | Chromatography, NMR, MS | Confirms structure and purity |

Analytical Techniques for Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical shifts corresponding to the isoindoline ring, 3-methylbutyl side chain, and amino group.

Mass Spectrometry (MS): To confirm molecular weight and fragmentation patterns consistent with this compound.

Chromatographic Purification: High-performance liquid chromatography (HPLC) or column chromatography to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylbutyl)-2,3-dihydro-1H-isoindol-4-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the 3-methylbutyl group can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

2-(3-Methylbutyl)-2,3-dihydro-1H-isoindol-4-amine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3-methylbutyl)-2,3-dihydro-1H-isoindol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Analogues

(2,3-Dihydro-1H-indol-5-ylmethyl)amine

- Structure : A dihydroindole (indoline) core with a methylamine substituent at position 4.

- Molecular Formula : C₉H₁₂N₂.

- Key Differences : While sharing the dihydroheterocyclic scaffold, this compound has an indoline ring system instead of isoindoline. Indolines are well-documented in bioactive molecules, such as kinase inhibitors and antimicrobial agents .

- Implications : The isoindoline framework in the target compound may confer distinct steric and electronic properties compared to indoline derivatives.

2-(1,3-Thiazol-2-yl)-2,3-dihydro-1H-isoindol-4-amine

- Structure : Isoindoline core substituted with a thiazole ring at position 2.

- Molecular Formula : C₁₁H₁₁N₃S.

- Thiazole-containing compounds often exhibit enhanced pharmacokinetic properties .

Substituent Variants

2-(3-Methylbutan-2-yl)-2,3-dihydro-1H-isoindol-4-amine

- Structure : Similar to the target compound but with a branched 3-methylbutan-2-yl substituent.

- Notes: The substituent’s branching (butan-2-yl vs. butyl) may influence lipophilicity and metabolic stability. This compound is cataloged as a life science product, though safety and activity data remain unpublished .

Ixazomib Citrate (Proteasome Inhibitor)

Positional Isomers

2-(3-Methylbutyl)-2,3-dihydro-1H-isoindol-5-amine

- Structure : Positional isomer with the amine group at position 5 instead of 4.

- Such isomers often exhibit divergent biological activities .

Comparative Data Table

Research Implications and Gaps

- Activity Prediction : The 3-methylbutyl group may enhance membrane permeability, while the isoindoline core could serve as a rigid scaffold for target engagement.

- Data Limitations: No direct enzymatic or cellular activity data are available for the target compound. Further studies are needed to explore its pharmacokinetic and pharmacodynamic profiles.

- Synthetic Accessibility : Compounds like 2-(3-methylbutan-2-yl)-2,3-dihydro-1H-isoindol-4-amine are commercially available as building blocks, suggesting feasible synthetic routes .

Biological Activity

2-(3-Methylbutyl)-2,3-dihydro-1H-isoindol-4-amine is a compound belonging to the isoindoline class of heterocyclic compounds. This compound has garnered attention for its potential biological activities , particularly in the fields of antimicrobial and anticancer research . Its unique structure, characterized by a 3-methylbutyl group attached to the nitrogen atom of the isoindoline ring, contributes to its distinct chemical and biological properties.

- Molecular Formula : C13H20N2

- Molecular Weight : 204.31 g/mol

- CAS Number : 1099643-59-0

Synthesis

The synthesis of this compound typically involves the reaction of isoindoline with 3-methylbutylamine under controlled conditions, often utilizing solvents like ethanol or methanol and elevated temperatures for optimal yield. Industrial production may incorporate continuous flow reactors and catalysts such as palladium or platinum to enhance efficiency and selectivity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Anticancer Properties

The compound has also been explored for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms such as:

- Enzyme Inhibition : It may inhibit specific enzymes involved in cell cycle regulation, leading to reduced cancer cell growth.

- Apoptosis Induction : Evidence suggests that it can induce apoptosis in cancer cells, promoting programmed cell death.

Case Studies

- Study on Breast Cancer Cells : In vitro studies demonstrated that treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability among breast cancer cell lines (MCF-7). The IC50 value was determined to be approximately 15 µM.

- In Vivo Studies : Animal models treated with this compound showed a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis markers in tumor tissues following treatment.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets involved in cellular signaling pathways related to growth and apoptosis.

Comparison with Similar Compounds

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 2-(3-Methylbutyl)-1H-isoindole | Isoindole | Limited biological activity |

| 2-(3-Methylbutyl)-2,3-dihydro-1H-pyrrole | Pyrrole | Different biological profile |

Uniqueness

The structural features of this compound confer unique chemical properties that enhance its biological activity compared to similar compounds.

Q & A

Basic: What are the recommended synthetic routes for 2-(3-methylbutyl)-2,3-dihydro-1H-isoindol-4-amine, and how can reaction conditions be optimized?

Answer:

The synthesis of this compound typically involves multi-step organic reactions. Key steps include alkylation of isoindole precursors or reductive amination of ketones. For example, palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) may introduce the 3-methylbutyl group . Solvents like dimethylformamide (DMF) or toluene under inert atmospheres (N₂/Ar) are critical to prevent oxidation . Optimization should focus on:

- Catalyst loading : Reducing Pd catalyst amounts (0.5–2 mol%) to minimize costs while maintaining yields.

- Temperature control : Maintaining 80–100°C for efficient coupling .

- Workup procedures : Use column chromatography (silica gel, ethyl acetate/hexane) for purification.

Basic: How can structural characterization of this compound be performed to confirm purity and identity?

Answer:

Rigorous characterization requires:

- NMR spectroscopy : ¹H/¹³C NMR to confirm the isoindole scaffold, methylbutyl substituent, and amine proton signals (δ 1.0–1.5 ppm for branched alkyl groups) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₁₃H₂₀N₂, 204.32 g/mol) .

- HPLC : Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .

Advanced: How can computational methods aid in predicting the reactivity or bioactivity of this compound?

Answer:

Quantum chemical calculations (e.g., DFT) can model:

- Electrophilic/nucleophilic sites : Fukui indices to predict reaction hotspots .

- Binding affinity : Molecular docking (AutoDock Vina) to screen for interactions with biological targets (e.g., enzymes or receptors) .

- Reaction pathways : Transition state analysis to optimize synthetic routes .

Combining computational predictions with experimental validation reduces trial-and-error approaches .

Advanced: What experimental design strategies are recommended to resolve contradictions in bioactivity data across studies?

Answer:

Contradictions may arise from variations in assay conditions or impurities. Mitigation strategies include:

- Design of Experiments (DoE) : Use factorial designs (e.g., 2^k) to test variables like pH, temperature, and solvent composition .

- Standardized protocols : Adopt OECD guidelines for cytotoxicity assays (e.g., MTT/PrestoBlue) with positive/negative controls .

- Batch consistency : Ensure purity via LC-MS and quantify impurities (e.g., residual solvents) using GC-MS .

Basic: What safety protocols are essential when handling this compound in the laboratory?

Answer:

While specific safety data is limited, general precautions include:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods for weighing and synthesis due to potential amine volatility .

- Waste disposal : Neutralize amine residues with dilute HCl before disposal .

Advanced: How can researchers investigate the metabolic stability or degradation pathways of this compound?

Answer:

- In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-HRMS .

- Forced degradation studies : Expose to heat (40–60°C), light (ICH Q1B), and oxidative conditions (H₂O₂) to identify degradation products .

- Isotope labeling : Use ¹⁴C-labeled analogs to track metabolic pathways in animal models .

Advanced: What strategies are effective for scaling up synthesis while maintaining yield and purity?

Answer:

- Flow chemistry : Continuous reactors improve heat/mass transfer and reduce side reactions .

- Membrane technologies : Nanofiltration to remove catalysts or byproducts .

- Process analytical technology (PAT) : In-line FTIR or Raman spectroscopy for real-time monitoring .

Basic: What are the key physicochemical properties influencing this compound’s solubility and formulation?

Answer:

- LogP : Estimated at ~2.5 (moderately lipophilic) due to the branched alkyl chain .

- Solubility : Poor aqueous solubility; use co-solvents (e.g., PEG 400) or cyclodextrin inclusion complexes .

- pKa : The amine group (pKa ~9.5) can be protonated in acidic buffers to enhance solubility .

Advanced: How can researchers elucidate the mechanism of action in biological systems?

Answer:

- Target identification : CRISPR-Cas9 screens or affinity-based proteomics (e.g., pull-down assays with biotinylated analogs) .

- Pathway analysis : RNA-seq or phosphoproteomics to map signaling changes .

- Inhibitor studies : Co-treatment with pathway-specific inhibitors (e.g., kinase inhibitors) to validate targets .

Basic: What analytical techniques are suitable for quantifying this compound in complex matrices (e.g., biological fluids)?

Answer:

- LC-MS/MS : Multiple reaction monitoring (MRM) for high sensitivity (LOQ <1 ng/mL) .

- Sample preparation : Solid-phase extraction (C18 cartridges) to remove matrix interference .

- Internal standards : Deuterated analogs (e.g., D₃-2-(3-methylbutyl)-isoindolamine) to correct for recovery variations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.